Alanine, 3-selenyl- is derived from alanine through the substitution of a sulfur atom with selenium. Selenoamino acids like this compound are gaining attention due to their potential roles in biological systems and their applications in medicinal chemistry. The classification of this compound falls under the broader category of selenylated amino acids, which are known for their antioxidant properties and potential therapeutic applications in various diseases, including cancer and diabetes.
The synthesis of Alanine, 3-selenyl- can be achieved through several methods, primarily involving the substitution of sulfur in naturally occurring amino acids with selenium. One common approach includes:
A notable synthesis method involves the deselenization of selenocysteine to yield alanine. This process can be optimized under anaerobic conditions, where selenocysteine is treated with reducing agents like tris(2-carboxyethyl)phosphine, resulting in a high yield of alanine within minutes .
The molecular structure of Alanine, 3-selenyl- features a central carbon atom bonded to an amino group (), a carboxylic acid group (), and a side chain that includes selenium.
Alanine, 3-selenyl- participates in various chemical reactions typical for amino acids, including:
The mechanism of action for Alanine, 3-selenyl- largely revolves around its role as an antioxidant. Selenium-containing compounds can enhance the activity of antioxidant enzymes such as glutathione peroxidase, which protects cells from oxidative stress.
Alanine, 3-selenyl- exhibits several distinctive physical and chemical properties:
The applications of Alanine, 3-selenyl- span several scientific fields:
Research continues into the therapeutic potentials of selenoamino acids like Alanine, 3-selenyl-, particularly regarding their roles in disease prevention and treatment strategies involving oxidative stress modulation .
The chemical synthesis of selenocysteine (Sec) presents unique challenges due to the high reactivity of its selenol group (-SeH), which is prone to oxidation under ambient conditions. Site-specific incorporation into proteins requires specialized strategies to overcome these limitations. Two primary approaches dominate the field: in vitro chemical synthesis and engineered biocatalytic routes.
In vitro chemical synthesis employs solid-phase peptide synthesis (SPPS) with protected Sec derivatives. The most common protecting group is the o-nitrophenylsulfenyl (Nps) group, which offers stability during synthesis while allowing selective deprotection under mild acidic conditions. This method enables the precise insertion of Sec at desired positions within peptide chains, facilitating the production of selenoproteins like glutathione peroxidases for structural studies [3]. More recently, deselenization strategies have emerged, where serine residues incorporated into peptides undergo post-synthetic modification. Treatment with selenophosphate (SeP) in the presence of recombinant selenocysteine synthase (SepSecS) enables the conversion of specific serine residues to Sec, mimicking the natural biosynthetic pathway in vitro [7].
Engineered biocatalytic pathways leverage enzymatic cascades for Sec production. A notable approach involves β-alanine-pyruvate aminotransferase (BAPAT, EC 2.6.1.18), which catalyzes the conversion of β-alanine to malonate semialdehyde. While primarily explored for 3-hydroxypropionic acid (3-HP) biosynthesis, this enzyme’s transamination capability provides a template for developing analogous pathways for seleno-amino acids. By substituting pyruvate with selenium-containing analogs, engineered BAPAT variants could potentially generate selenated precursors for non-natural Sec analogs [4] [10]. Furthermore, genetic code expansion technologies utilize engineered aminoacyl-tRNA synthetase/tRNA pairs that suppress stop codons (typically UGA) to incorporate Sec or its stable analogs (e.g., selenoglutamate) directly during translation in bacterial or yeast expression systems [9].
Table 1: Chemical and Enzymatic Strategies for Selenocysteine Incorporation
Strategy | Key Mechanism | Key Reagents/Components | Applications |
---|---|---|---|
In vitro SPPS | Stepwise peptide synthesis with protected Sec | Nps-Sec, Fmoc chemistry | Short selenopeptides for structural studies |
Deselenization | Serine → Sec conversion on peptide scaffold | Recombinant SepSecS, selenophosphate | Mid-sized selenoproteins (e.g., thioredoxin reductase fragments) |
Genetic Code Expansion | UGA suppression with engineered aaRS/tRNASec pairs | Pyrrolysyl-tRNA synthetase variants, tRNASec variants | Full-length selenoproteins in E. coli or yeast |
β-Alanine Transaminase Routes | Transamination with selenium analogs | Engineered BAPAT, Se-pyruvate analogs | Biosynthesis of Sec precursors |
Selenocysteine biosynthesis is an energy-intensive process that occurs on its dedicated transfer RNA (tRNA[Ser]Sec) and requires distinct enzymatic machinery in prokaryotes versus eukaryotes. The pathway diverges significantly after the initial step of serine charging.
In prokaryotes (e.g., Escherichia coli), the pathway is relatively streamlined. Seryl-tRNA synthetase (SerRS) first charges tRNA[Ser]Sec with serine, forming Ser-tRNASec. Selenocysteine synthase (SelA) then directly converts this intermediate to Sec-tRNASec in a single PLP-dependent step. SelA is a decameric enzyme that catalyzes the dehydration of serine to form an aminoacrylyl intermediate, followed by nucleophilic addition of selenium derived from selenophosphate (SeP). SeP is synthesized from selenide and ATP by selenophosphate synthetase (SelD) [1] [9]. This direct conversion highlights the efficiency of the bacterial system, though it requires precise coordination between SelA and the selenium donor.
Eukaryotes and archaea employ a more complex, two-step phosphorylation-dependent pathway. After Ser-tRNASec formation by SerRS, the seryl moiety is phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), generating Sep-tRNASec. This phosphorylated intermediate serves as the substrate for O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS), also known as selenocysteine synthase. SepSecS, a PLP-dependent enzyme distantly related to SelA, catalyzes the elimination of phosphate from Sep-tRNASec to form the same aminoacrylyl intermediate as in bacteria. Activated selenium from selenophosphate then attacks this intermediate to yield Sec-tRNASec. Crucially, the selenium donor in mammals is synthesized by selenophosphate synthetase 2 (SPS2), a selenoprotein itself, creating an autoregulatory loop for selenium homeostasis. SPS1, a paralog, appears unable to synthesize monoselenophosphate efficiently and may play roles in selenium salvage [2] [5] [7].
Table 2: Comparative Biosynthesis of Sec-tRNASec in Prokaryotes vs. Eukaryotes/Archaea
Step | Prokaryotes (e.g., E. coli) | Eukaryotes/Archaea |
---|---|---|
tRNA Charging | SerRS: Ser + tRNASec → Ser-tRNASec | SerRS: Ser + tRNASec → Ser-tRNASec |
Phosphorylation | Not required | PSTK: Ser-tRNASec + ATP → Sep-tRNASec + ADP |
Sec Synthesis Enzyme | SelA (Selenocysteine Synthase) | SepSecS (O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase) |
Reaction | Direct conversion: Ser-tRNASec + SeP → Sec-tRNASec + Pi | Two-step: Sep-tRNASec + SeP → Sec-tRNASec + Pi |
Selenophosphate Synthase | SelD (Selenophosphate synthetase) | SPS2 (Essential, selenoprotein); SPS1 (Auxiliary role) |
Key Structural Features | SelA forms a homodecamer; SeP binding site | SepSecS forms tetramers; PSTK is monomeric |
The incorporation of selenocysteine into proteins represents a natural expansion of the genetic code, where a stop codon is contextually reassigned to specify Sec. This process relies on intricate cis-acting mRNA structures and trans-acting factors that override translational termination.
The UGA codon, typically a stop signal, serves as the Sec codon in all domains of life. Its reassignment requires a selenocysteine insertion sequence (SECIS) element. The structure and location of SECIS elements differ profoundly between bacteria and archaea/eukaryotes. In bacteria, the SECIS is a stem-loop structure located immediately downstream of the Sec-encoding UGA codon within the open reading frame (ORF). This proximity allows the specialized elongation factor SelB to simultaneously bind Sec-tRNASec and the SECIS element. SelB, a GTPase homologous to elongation factor EF-Tu, delivers Sec-tRNASec directly to the ribosome’s A-site when the UGA-SECIS context is recognized, thereby preventing release factor binding and termination [5] [9].
In eukaryotes and archaea, the SECIS element resides in the 3'-untranslated region (3'-UTR) of the mRNA, often kilobases away from the UGA codon it regulates. The eukaryotic SECIS forms a more complex structure characterized by two helices separated by internal loops, a conserved apical loop, and specific base-pairing patterns (e.g., sheared GA pairs). This distal element requires a multi-protein complex for function: SECIS-binding protein 2 (SBP2) binds the SECIS element and recruits the Sec-specific elongation factor eEFSec (or aSelB in archaea), which is complexed with Sec-tRNASec. This large ribonucleoprotein complex then interacts with the ribosome stalled at the UGA codon, facilitating Sec insertion. The spatial separation allows a single SECIS element to govern multiple UGA codons within the same mRNA, enhancing regulatory efficiency [3] [7] [9].
The conservation of this machinery varies across organisms. Approximately 20% of bacteria, 14% of archaea, and specific eukaryotic lineages (e.g., vertebrates, some algae) possess Sec-decoding capability. Mammals encode 25 selenoproteins, while aquatic invertebrates exhibit larger selenoproteomes. Intriguingly, some species like Aeromonas salmonicida repurpose sense codons (e.g., UGU for Cys) for Sec incorporation via evolved tRNASec variants with altered anticodons, demonstrating the flexibility of this recoding system [9].
Table 3: SECIS Elements and Recoding Machinery Across Domains of Life
Feature | Bacteria | Eukaryotes/Archaea |
---|---|---|
SECIS Location | Immediately downstream of UGA within ORF | 3'-UTR (Eukaryotes); Variable (Archaea) |
SECIS Structure | Single stem-loop; minimal sequence conservation | Complex structure: 2 helices, internal loops, conserved apical motifs (e.g., AUGA) |
SECIS-EF Interaction | Direct: SelB binds SECIS and Sec-tRNASec | Indirect: SBP2 binds SECIS; recruits eEFSec/aSelB:Sec-tRNASec |
Elongation Factor | SelB (Binds GTP, SECIS, Sec-tRNASec) | eEFSec (Eukaryotes) or aSelB (Archaea); requires SBP2 or homolog |
Range of Action | One SECIS per UGA codon | Single SECIS can regulate multiple downstream UGA codons |
Key Regulatory Protein | None identified | SECIS-Binding Protein 2 (SBP2) essential in eukaryotes |
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